Welcome to the BenchChem Online Store!
molecular formula C14H19NO B261419 N-(cyclohexylmethyl)benzamide

N-(cyclohexylmethyl)benzamide

Cat. No. B261419
M. Wt: 217.31 g/mol
InChI Key: LGTPQVBRVVRWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08258175B2

Procedure details

Cyclohexylmethylamine (4.37 mL, 33.6 mmol) was added to a solution of benzoyl chloride (2.47 mL, 21 mmol) in THF (20 mL) at 0° C., and stirring continued 16 h. The mixture was filtered, diluted with water (10 mL) and extracted with EtOAc (3×10 mL). The combined organic layers were washed with brine (10 mL), dried (Na2SO4), and concentrated in vacuo. The product crystallised (2.1 g, 45%) 1H-NMR (300 MHz, CDCl3) δH 7.76 (1H, m, Ar); 7.29 (8H, m, Ar); 1.04 (2H, m, CH2); 1.14 (2H, m, CH2); 1.61 (7H, m, 3×CH2); 3.23 (2H, t, J=6.78 Hz, N—CH2); 6.15 (1H, s, NH); 7.37 (3H, m, ArH), 7.70 (2H, m, ArH); LCMS (ESI+) 218 [M+H]+.
Quantity
4.37 mL
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1COCC1>[CH:1]1([CH2:7][NH:8][C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.37 mL
Type
reactant
Smiles
C1(CCCCC1)CN
Name
Quantity
2.47 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring continued 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product crystallised (2.1 g, 45%) 1H-NMR (300 MHz, CDCl3) δH 7.76 (1H, m, Ar); 7.29 (8H, m, Ar); 1.04 (2H, m, CH2); 1.14 (2H, m, CH2); 1.61 (7H, m, 3×CH2); 3.23 (2H, t, J=6.78 Hz, N—CH2); 6.15 (1H, s, NH); 7.37 (3H, m, ArH), 7.70 (2H, m, ArH)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(CCCCC1)CNC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.